7,9-dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one
Description
Properties
IUPAC Name |
7,9-dimethyl-1,2,3,4-tetrahydro-1-benzazepin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-8-6-9(2)12-10(7-8)11(14)4-3-5-13-12/h6-7,13H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHRMNGWYLGVOOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)CCCN2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676472 | |
| Record name | 7,9-Dimethyl-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886367-24-4 | |
| Record name | 7,9-Dimethyl-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
7,9-Dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H15NO
- Molecular Weight : 189.254 g/mol
- CAS Number : 886367-24-4
Anticancer Activity
Recent studies have indicated that compounds related to the benzo[b]azepine structure exhibit significant anticancer properties. For instance, a series of compounds derived from similar structures were tested against various cancer cell lines, demonstrating promising cytotoxic effects. Notably, derivatives showed IC50 values in the micromolar range against different cancer types, including colon and prostate cancers .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | SW620 (Colon) | 1.498 |
| Compound B | PC-3 (Prostate) | 1.794 |
Neuropharmacological Effects
The compound's structure suggests potential interactions with neurotransmitter systems. Preliminary research indicates that it may influence serotonin and dopamine pathways, which could be beneficial in treating neuropsychiatric disorders. Studies have shown that similar compounds can modulate these pathways, leading to anxiolytic and antidepressant effects .
The biological activity of this compound is hypothesized to involve:
- Histone Deacetylase (HDAC) Inhibition : Compounds with similar structures have been identified as HDAC inhibitors, which play a crucial role in cancer cell proliferation and survival .
- Receptor Modulation : The compound may act as a modulator for various receptors involved in neurotransmission, potentially leading to therapeutic effects in mood disorders.
Case Studies
A notable case study involved the synthesis and evaluation of several analogs of benzo[b]azepine derivatives targeting HDAC enzymes. The study revealed that specific substitutions on the benzo[b]azepine core significantly enhanced their inhibitory potency against HDACs, correlating with increased anticancer activity .
Another study focused on the neuropharmacological properties of related compounds, where behavioral assays demonstrated anxiolytic effects in animal models when administered at certain dosages .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Core Structural Variations
Target Compound :
- Core : Benzo[b]azepin-5(2H)-one (7-membered ring with a ketone).
- Substituents : 7,9-dimethyl.
Analog 1 : 7,9-Dimethoxy-3-propyl-benzo[g]isochromene-1,5,10-trione
- Core : Benzo[g]isochromene (6-membered oxygen-containing ring fused to a benzene).
- Substituents : 7,9-dimethoxy, 3-propyl, and three ketone groups.
- Comparison: The isochromene core introduces rigidity compared to the azepinone ring. Methoxy groups are electron-withdrawing, reducing lipophilicity (logP ~1.9) versus the target’s methyl groups. The additional ketones may increase solubility but limit membrane permeability.
Analog 2 : 6,9-Dimethyl-7-hydroxymethyl-pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one
- Core: Pyrido-benzoxazepinone (oxygen atom in the 7-membered ring).
- Substituents : 6,9-dimethyl, 7-hydroxymethyl.
- Comparison :
- The oxygen atom increases polarity, enhancing aqueous solubility (logP ~1.5).
- Hydroxymethyl provides a hydrogen-bonding site absent in the target compound.
- Reduced conformational flexibility due to the fused pyridine ring.
Analog 3 : (S)-7,9-Dimethyl-N-(2-methyl-2H-tetrazol-5-yl)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine
- Core : Benzo[b]azepin-5-amine (azepine with an amine substituent).
- Substituents : 7,9-dimethyl, N-tetrazolyl.
- Comparison :
- The tetrazole group acts as a bioisostere for carboxylic acids, improving metabolic stability.
- Amine substituent enables salt formation, enhancing solubility (logP ~2.1).
- Similar methyl groups but divergent pharmacological targeting due to the tetrazole moiety.
Physicochemical and Pharmacological Properties
Key Research Findings
- Target Compound : Methyl groups enhance CNS penetration, but low solubility may limit oral bioavailability.
- Analog 1 : Dimethoxy and propyl groups confer redox activity, relevant in anticancer applications .
- Analog 3 : Tetrazole improves pharmacokinetic stability, making it a candidate for prolonged-action therapeutics .
Preparation Methods
Core Cyclization Strategy
The fundamental step in the synthesis of 7,9-dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one involves the cyclization of appropriately substituted anthranilic acid derivatives or related precursors to form the benzoazepine ring system. A common approach starts with 2-amino-5-methylbenzoic acid or its derivatives, which undergo condensation and ring closure reactions under controlled reflux conditions.
Typical Reaction : The amino acid derivative reacts with bromoethylamine hydrobromide under reflux, promoting nucleophilic substitution and subsequent acid-catalyzed ring closure to yield the benzoazepine core structure.
Reaction Conditions : Acid catalysis (e.g., using toluene-4-sulfonic acid) in solvents like tetrahydrofuran (THF) or toluene, with temperature control to optimize yield and minimize side reactions.
Methylation at Positions 7 and 9
Introduction of methyl groups at the 7 and 9 positions is achieved via selective methylation reactions on the benzoazepine core.
Methylating Agents : Methyl iodide (CH3I) is commonly used as the methyl donor.
Base and Solvent : Potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) facilitates deprotonation and enhances nucleophilicity.
Optimization : Reaction temperature and time are carefully controlled to prevent over-methylation or side reactions.
Formation of Hydrochloride Salt
The free base of this compound is converted to its hydrochloride salt for improved stability and handling.
Method : Treatment with hydrogen chloride gas in anhydrous ether or ethanol leads to salt formation.
Purification : Recrystallization from ethanol/water mixtures or chromatographic techniques (silica gel column chromatography with CH2Cl2/MeOH gradient) ensures high purity.
Industrial Production Considerations
Industrial synthesis adapts the laboratory methods for scale-up, emphasizing:
Continuous Flow Reactors : For consistent reaction control and improved safety.
Automated Systems : To maintain batch-to-batch reproducibility.
Process Analytical Technology (PAT) : In-line monitoring using FTIR and Raman spectroscopy to track reaction progress and intermediate purity.
Design of Experiments (DoE) : Factorial designs optimize parameters such as temperature, catalyst loading, and reaction time to maximize yield and minimize impurities.
Comparative Data Table of Preparation Steps
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Cyclization | 2-amino-5-methylbenzoic acid, bromoethylamine hydrobromide, acid catalyst (e.g., toluene-4-sulfonic acid), reflux in THF/toluene | Formation of benzoazepine core | Temperature control critical |
| Methylation | Methyl iodide, K2CO3, DMF, room temp to mild heating | Introduction of methyl groups at 7 and 9 positions | Avoid over-methylation |
| Purification of free base | Recrystallization (ethanol/water), silica gel chromatography (CH2Cl2/MeOH gradient) | Isolation of pure compound | Confirm purity via HPLC and NMR |
| Hydrochloride salt formation | HCl gas in anhydrous ether or ethanol | Salt formation for stability | Final product purity >98% verified by HPLC |
Research Findings and Analytical Validation
Purity Assessment : High-performance liquid chromatography (HPLC) using C18 columns with 0.1% trifluoroacetic acid in acetonitrile/water confirms purity >98%.
Structural Confirmation : Nuclear magnetic resonance (NMR) spectroscopy shows characteristic methyl proton signals at δ 2.3–2.6 ppm.
Thermal Stability : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) indicate decomposition temperatures consistent with related benzodiazepine analogs.
Batch Consistency : Use of PAT and DoE in industrial settings reduces batch variability and impurity levels, including desmethyl byproducts detected by high-resolution mass spectrometry (Q-TOF).
Q & A
Q. Advanced Research Focus
- Storage : Lyophilized powder at -20°C in amber vials to prevent photodegradation.
- Stability assays : Accelerated degradation studies (40°C/75% RH for 4 weeks) monitored via HPLC to identify degradation products (e.g., lactam ring hydrolysis) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
